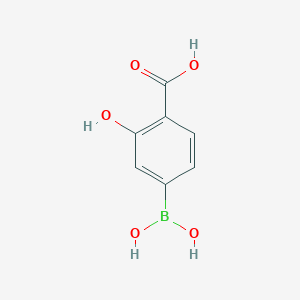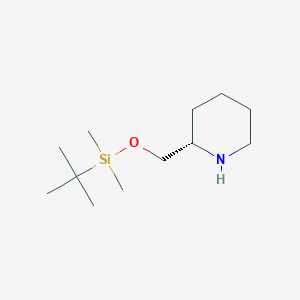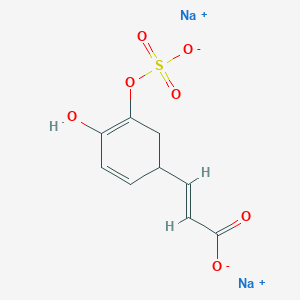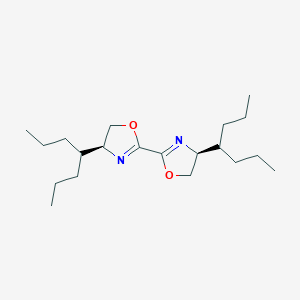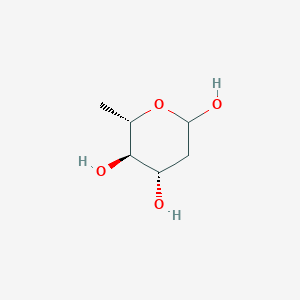
2,6-Dideoxy-L-arabino-hexopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dideoxy-L-arabino-hexopyranose is a derivative of glucose, characterized by the removal of hydroxyl groups at the 2nd and 6th positions. This compound is a six-carbon sugar with a pyranose ring structure, making it a significant molecule in various biochemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dideoxy-L-arabino-hexopyranose can be achieved through chemical or biological methods. One common synthetic route involves the selective removal of hydroxyl groups from glucose derivatives. This process typically requires specific reagents and catalysts to ensure the selective deoxygenation at the desired positions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dideoxy-L-arabino-hexopyranose undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carboxyl or aldehyde groups.
Reduction: This reaction can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: This reaction can replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
2,6-Dideoxy-L-arabino-hexopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a model compound for studying carbohydrate metabolism and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: It is utilized in the production of various chemicals and materials
Wirkmechanismus
The mechanism of action of 2,6-Dideoxy-L-arabino-hexopyranose involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dideoxy-3-O-methyl-α-L-arabino-hexopyranose: This compound has an additional methyl group at the 3rd position.
β-D-arabino-Hexopyranose, 2,6-dideoxy-: This is another derivative with similar structural features
Uniqueness
2,6-Dideoxy-L-arabino-hexopyranose is unique due to its specific deoxygenation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C6H12O4 |
|---|---|
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
(4S,5R,6S)-6-methyloxane-2,4,5-triol |
InChI |
InChI=1S/C6H12O4/c1-3-6(9)4(7)2-5(8)10-3/h3-9H,2H2,1H3/t3-,4-,5?,6-/m0/s1 |
InChI-Schlüssel |
FDWRIIDFYSUTDP-YTCQNVEASA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H](CC(O1)O)O)O |
Kanonische SMILES |
CC1C(C(CC(O1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



